7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester is a boronic ester derivative of indoline, characterized by the presence of a boronic acid pinacol ester group at the 5-position and a chlorine atom at the 7-position. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester typically involves the reaction of 7-chloroindoline-2-one with a boronic acid pinacol ester. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or ester . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalyst.
Hydroboration: This reaction adds boron across a double bond, often using a borane reagent.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Protic Solvents: Used in protodeboronation reactions.
Borane Reagents: Used in hydroboration reactions.
Major Products
The major products formed from these reactions include biaryl compounds from Suzuki-Miyaura coupling and various boron-containing intermediates from hydroboration and protodeboronation reactions.
Scientific Research Applications
7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Material Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic ester group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination to form the carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester is unique due to its indoline core structure, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.
Biological Activity
7-Chloro-2-oxoindoline-5-boronic acid pinacol ester is a boronic ester derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly significant in the development of enzyme inhibitors, which are crucial in therapeutic applications for various diseases, including cancer and infectious diseases.
The molecular formula of this compound is C14H17BClNO3. Its structure includes a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical assays .
The biological activity of this compound primarily stems from its interaction with various biomolecules. The boronic acid group can form covalent bonds with serine residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. This property is particularly relevant in designing selective inhibitors for therapeutic targets such as proteases and kinases .
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Proliferation : It has been shown to modulate cell growth and division.
- Apoptosis : The compound can induce programmed cell death in certain cancer cell lines.
- Gene Expression : It affects the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Case Studies
- Anticancer Activity : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. For instance, it inhibited the growth of HCT116 colon carcinoma cells with an IC50 value indicating potent activity against this target .
- Enzyme Inhibition : The compound was evaluated for its ability to inhibit specific proteases. It showed effective inhibition of serine proteases by forming stable complexes at their active sites, thus preventing substrate access and subsequent catalysis .
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, although further research is needed to elucidate the specific mechanisms involved and the range of viruses affected.
Comparative Analysis
To understand the unique properties of this compound, a comparison with other boronic esters was conducted:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, protease inhibition | Covalent bond formation with serine |
Indole-4-boronic Acid Pinacol Ester | Moderate anticancer activity | Similar mechanism as above |
Phenylboronic Acid Pinacol Ester | Limited biological activity | Less selective interactions |
This table illustrates that while other boronic esters exhibit some biological activity, this compound stands out due to its potent anticancer properties and selective enzyme inhibition capabilities.
Properties
Molecular Formula |
C14H17BClNO3 |
---|---|
Molecular Weight |
293.55 g/mol |
IUPAC Name |
7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H17BClNO3/c1-13(2)14(3,4)20-15(19-13)9-5-8-6-11(18)17-12(8)10(16)7-9/h5,7H,6H2,1-4H3,(H,17,18) |
InChI Key |
VCEJOUNVWMWSAC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)NC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.